Proglumetacin maleate

Vue d'ensemble

Description

Proglumetacin maleate is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to manage pain and inflammation associated with musculoskeletal and joint disorders. It is metabolized in the body to indometacin and proglumide, the latter of which has antisecretory effects that help prevent injury to the stomach lining .

Méthodes De Préparation

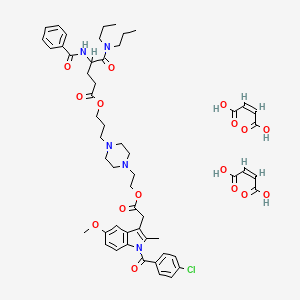

Synthetic Routes and Reaction Conditions: Proglumetacin maleate is synthesized by combining proglumetacin with two molar equivalents of maleic acid . The synthesis involves the esterification of proglumetacin with maleic acid under controlled conditions to form the maleate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, followed by purification steps to ensure the final product’s purity and efficacy. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Proglumetacin maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

Scientific Research Applications

Proglumetacin maleate has been studied across various fields, demonstrating its versatility and importance in both clinical and laboratory settings.

Pharmacological Studies

- Anti-inflammatory Effects : Research indicates that this compound significantly reduces leukocyte migration in inflammatory models. In an allergic air pouch inflammation model in rats, it demonstrated a dose-dependent reduction of exudate volume and leukocyte infiltration .

- Analgesic Properties : Comparative studies show that this compound exhibits potent analgesic effects, outperforming indomethacin in certain models of pain induced by chemical agents .

Clinical Applications

- Musculoskeletal Disorders : this compound is clinically applied to treat conditions such as arthritis, where it helps manage pain effectively while minimizing gastrointestinal side effects typically associated with NSAIDs .

- Gastroprotective Effects : The compound's ability to be metabolized into proglumide enhances its gastroprotective properties, making it suitable for patients at risk of NSAID-induced gastric injury.

Biological Studies

- Cellular Mechanisms : Investigations into the cellular mechanisms of this compound have revealed its impact on various inflammatory pathways. It has been shown to modulate cytokine production and influence immune responses .

Industrial Applications

- Pharmaceutical Formulations : this compound is utilized in the development of new drug delivery systems. Its unique properties make it a candidate for innovative formulations aimed at improving therapeutic efficacy while reducing adverse effects.

Case Study 1: Efficacy in Arthritis Management

A clinical trial involving patients with rheumatoid arthritis demonstrated that those treated with this compound reported significant reductions in pain levels compared to those receiving standard NSAID therapy. The study highlighted the compound's effectiveness in managing chronic pain without exacerbating gastrointestinal issues.

Case Study 2: Inflammation Reduction in Animal Models

In an animal study assessing allergic inflammation, this compound exhibited a notable reduction in inflammatory markers compared to control groups. The results indicated its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Mécanisme D'action

Proglumetacin maleate exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) in inflammatory sites . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound’s metabolites, indometacin and proglumide, also contribute to its anti-inflammatory and antisecretory effects .

Comparaison Avec Des Composés Similaires

Indometacin: A potent NSAID with similar anti-inflammatory properties.

Proglumide: An antisecretory drug that helps protect the stomach lining.

Diclofenac: Another NSAID used to treat pain and inflammation.

Uniqueness of Proglumetacin Maleate: this compound is unique due to its dual action as both an anti-inflammatory and antisecretory agent. Its ability to be metabolized into indometacin and proglumide provides a combined therapeutic effect, making it particularly effective in managing pain and inflammation while protecting the gastrointestinal tract .

Propriétés

Numéro CAS |

59209-40-4 |

|---|---|

Formule moléculaire |

C50H62ClN5O12 |

Poids moléculaire |

960.5 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate |

InChI |

InChI=1S/C46H58ClN5O8.C4H4O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;5-3(6)1-2-4(7)8/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

XYGKASYIIZWRFT-BTJKTKAUSA-N |

SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

59209-40-4 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate Prodamox proglumetacin proglumetacin dimaleate proglumetacin maleate protacine Protaxil Protaxon |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.